4-(1,3,4-Oxadiazol-2-yl)morpholine is a chemical compound that belongs to the oxadiazole family, characterized by the presence of a morpholine ring attached to a 1,3,4-oxadiazole moiety. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms in their structure. This particular compound is noteworthy for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antibacterial and anticancer properties.
4-(1,3,4-Oxadiazol-2-yl)morpholine can be synthesized through various chemical reactions involving precursors such as hydrazides and carbon disulfide. It is classified under heterocyclic compounds and more specifically as an oxadiazole derivative. The compound has been explored for its biological activities, including antibacterial and anticancer effects, making it a subject of interest in pharmaceutical research .
The synthesis of 4-(1,3,4-Oxadiazol-2-yl)morpholine typically involves several steps:
The molecular formula of 4-(1,3,4-Oxadiazol-2-yl)morpholine is CHNO. Its structure consists of a morpholine ring (a six-membered ring containing one nitrogen atom) attached to a 1,3,4-oxadiazole ring. The oxadiazole ring contributes to the compound's biological activity due to its electron-withdrawing properties.
Key Structural Features:
The reactivity of 4-(1,3,4-Oxadiazol-2-yl)morpholine can be attributed to both the morpholine and oxadiazole components. Notable reactions include:
The mechanism of action for compounds like 4-(1,3,4-Oxadiazol-2-yl)morpholine often involves interaction with specific biological targets such as enzymes or receptors. For example:
Data from studies indicate that derivatives of oxadiazoles exhibit significant activity against various cancer cell lines, suggesting that modifications to the structure can enhance efficacy.
Some relevant physical properties include:
Chemical Properties:
The applications of 4-(1,3,4-Oxadiazol-2-yl)morpholine are primarily found within medicinal chemistry:
The 1,3,4-oxadiazole heterocycle, first synthesized in 1965 through hydrazine thermolysis, has evolved from a chemical curiosity to a cornerstone of medicinal chemistry [8]. With a molecular formula of C₂H₂ON₂ (70.05 g/mol) and water solubility, its resonance energy (167.4 kJ/mol) confers remarkable thermal stability—especially when substituted at the 2-position [7] [8]. Early applications focused on antimicrobial agents like Furamizole, but the 21st century witnessed exponential growth in exploiting its bioisosteric properties. The scaffold’s ability to mimic ester/amide bonds while resisting hydrolysis revolutionized drug design, leading to FDA-approved therapies such as the anticancer agent Zibotentan and antiviral Raltegravir [1] [8]. By 2020, >15% of kinase inhibitors in clinical trials incorporated 1,3,4-oxadiazole variants, reflecting its dominance in targeted therapeutics [9].
Table 1: Historical Milestones in 1,3,4-Oxadiazole Drug Development | Year | Breakthrough | Significance | |----------|-------------------|-------------------| | 1965 | Initial synthesis (Ainsworth) | Foundation of oxadiazole chemistry | | 1980s | Furamizole commercialization | First antibacterial oxadiazole drug | | 2000s | Raltegravir (antiviral) approval | HIV integrase inhibition | | 2010 | Zibotentan (anticancer) approval | EGFR/HER-2 dual inhibition | | 2020s | Morpholine-oxadiazole hybrids | Targeted kinase/metabolic modulators |
The fusion of morpholine—a saturated, polar heterocycle—with 1,3,4-oxadiazole creates hybrids with optimized pharmacokinetic and target-binding profiles. Morpholine contributes:
These hybrids exhibit multidimensional bioactivity:
Table 2: Therapeutic Applications of Morpholine-Oxadiazole Hybrids | Therapeutic Area | Hybrid Structure | Key Activity | |------------------------|------------------------|-------------------| | Oncology | Quinazoline/1,3,4-oxadiazole-2-thione | EGFR/HER-2 inhibition (IC₅₀ = 29–76 nM) | | Virology | 5-Indole-1,3,4-oxadiazol-2-thiol acetamides | HIV-1 Tat blockade (EC₅₀ = 0.17–0.24 µM) | | Metabolic Disease | ((1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl | GPBAR1 agonism (EC₅₀ < 1 µM) | | Antimicrobials | 1,2,3-Triazole-thymol-1,3,4-oxadiazole | Mycobacterial growth inhibition (MIC = 1.95 µM) |
The specific scaffold 4-(1,3,4-oxadiazol-2-yl)morpholine integrates optimal steric and electronic features for precision targeting:
Computational insights: Molecular dynamics of 4-(1,3,4-oxadiazol-2-yl)morpholine derivatives reveal >80% occupancy in GPBAR1’s binding site over 100-ns simulations, stabilized by Tyr240 π-stacking and Asn93 hydrogen bonds [6]. This persistence correlates with in vitro efficacy, validating the scaffold’s tailored design for high-affinity interactions.
Table 3: Molecular Interactions of 4-(1,3,4-Oxadiazol-2-yl)morpholine Derivatives | Target Protein | Key Binding Residues | Interaction Type | Biological Effect | |---------------------|----------------------------|-----------------------|------------------------| | EGFR Kinase | Met793, Thr854 | H-bonding, hydrophobic | Antiproliferative activity | | GPBAR1 | Asn93, Glu169, Tyr240 | Salt bridge, π-stacking | Pro-glucagon upregulation | | HIV-1 Tat | Cys22, His33 | Metal coordination | Viral transcription inhibition | | CYP51 (Mtb) | Phe78, Leu321 | Van der Waals contacts | Sterol biosynthesis blockade |
Compound Glossary:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8